molecular formula C18H25N5O3 B2993855 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea CAS No. 2320178-87-6

1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea

Cat. No.: B2993855
CAS No.: 2320178-87-6
M. Wt: 359.43
InChI Key: GWLSASUQJKSRMF-UHFFFAOYSA-N
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Description

1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea is a synthetic chemical compound featuring a 1,2,4-triazoledione core, a structure known to be of significant interest in medicinal and agrochemical research. Compounds based on the 1,2,4-triazole scaffold, particularly 3-aryl-3-triazolylpropiophenones, have been described as efficient components in fungicide, bactericide, and herbicide formulations . The specific molecular architecture of this compound, which incorporates a cyclopropyl group, a 4-methoxyphenyl moiety, and an isopropylurea side chain, suggests potential for diverse biological activities and makes it a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of novel bioactive molecules. Its potential mechanism of action may involve binding to enzymatic targets through hydrogen-bonding interactions facilitated by the privileged 1,2,4-triazole structure, which can mimic the transition state of reactions or act as a bioisostere for amide or ester bonds . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-12(2)20-17(24)19-10-11-22-18(25)23(14-6-7-14)16(21-22)13-4-8-15(26-3)9-5-13/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLSASUQJKSRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-isopropylurea is a novel triazole derivative with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure includes a triazole ring, a cyclopropyl group, and a methoxyphenyl moiety. It has the following characteristics:

PropertyValue
Molecular FormulaC21H24N6O3
Molecular Weight462.46 g/mol
CAS Number2309624-45-9

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to our target compound demonstrated notable activity against various bacteria and fungi. Specifically, the triazole scaffold has been recognized for its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans .

Antiviral Potential

The compound has been identified as a potential antiviral agent, particularly against coronaviruses. The structural features contribute to its activity by potentially inhibiting viral replication pathways . The mechanism may involve interference with viral enzymes or host cell receptors critical for viral entry.

Anticancer Properties

Triazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been observed to activate apoptotic pathways in MCF-7 breast cancer cells by increasing p53 expression and caspase activity .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
  • Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways related to inflammation and cell survival.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of triazole derivatives against a panel of pathogens. The results indicated that compounds with similar structures to our target exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics .

Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of triazole derivatives against coronaviruses. The study found that certain modifications enhanced binding affinity to viral proteins, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Triazole Substituents Urea Substituent Notable Features
Target Compound C₁₈H₂₂N₅O₃ 356.4 4-cyclopropyl, 3-(4-methoxyphenyl) 3-isopropyl Methoxy enhances electron density
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea C₁₉H₁₇ClF₃N₅O₃ 486.8 4-methyl, 3-(3-trifluoromethylphenyl) 5-chloro-2-methoxyphenyl Trifluoromethyl improves lipophilicity
1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea C₁₉H₂₁N₅O₂S 383.5 3-cyclopropyl, 4-phenyl 3-(thiophen-2-ylmethyl) Thiophene enhances π-π interactions
1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea C₁₈H₂₀N₆O₂S 384.5 4-cyclopropyl, 3-(pyridin-3-yl) 3-(thiophen-2-ylmethyl) Pyridine introduces basicity
Key Observations:

Triazole Substituents: The target compound’s 4-methoxyphenyl group distinguishes it from analogs with trifluoromethylphenyl () or pyridinyl () groups. Cyclopropyl at position 4 (target) versus position 3 () may affect ring conformation and steric interactions .

Urea Modifications :

  • The isopropyl group in the target compound offers simpler hydrophobicity compared to thiophene-methyl () or chloro-methoxyphenyl () substituents. Thiophene and pyridine moieties could enhance binding to aromatic residues in enzymes .

Q & A

Q. What crystallization conditions yield high-quality single crystals for SC-XRD?

  • Optimization : Slow evaporation from ethanol/water (1:3 v/v) at 4°C, as used for triazole-thione derivatives. Crystal morphology is sensitive to solvent polarity; adding trace DMSO may enhance lattice packing .

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